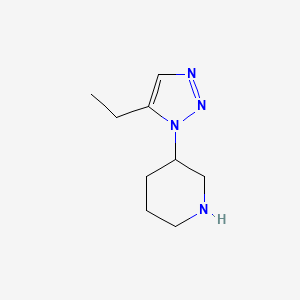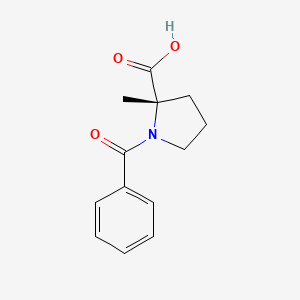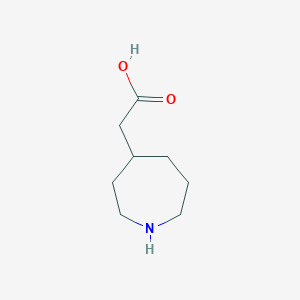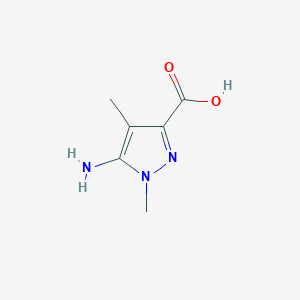
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.
-
Starting Materials
- Piperidine
- 5-Ethyl-1H-1,2,3-triazole
- Copper(I) catalyst (e.g., copper sulfate)
- Reducing agent (e.g., sodium ascorbate)
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- The piperidine is first functionalized with an azide group.
- The azide-functionalized piperidine is then reacted with an alkyne in the presence of the copper(I) catalyst and reducing agent to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of materials such as dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Triazol-1-yl)ethane
- 1-(1H-1,2,3-Triazol-1-yl)butane
- 1-(1H-1,2,3-Triazol-1-yl)benzene
Uniqueness
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(5-ethyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-8-7-11-12-13(8)9-4-3-5-10-6-9/h7,9-10H,2-6H2,1H3 |
InChI Key |
UJDZXBXXRZGBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=NN1C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)


![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)







